molecular formula C14H15FN4O B2951122 N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide CAS No. 1396877-82-9

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2951122
CAS No.: 1396877-82-9
M. Wt: 274.299
InChI Key: OGOQPLXQOLYJAD-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. Its structure, featuring a 2-(dimethylamino)pyrimidine scaffold, is commonly investigated in the development of targeted protein kinase inhibitors. Research into analogous compounds has demonstrated significant potential in selectively inhibiting specific kinase isoforms, such as FGFR4, which is a promising therapeutic target for cancers like hepatocellular carcinoma (HCC) . The molecular design of this compound combines a pyrimidine head group, often associated with ATP-binding site recognition in kinases, with a 4-fluorophenyl acetamide tail that can influence selectivity and pharmacokinetic properties. The dimethylamino group on the pyrimidine ring is a critical structural feature that can be engineered to modulate electronic properties and binding affinity, potentially leading to enhanced selectivity profiles against kinase families . This reagent serves as a valuable building block and pharmacophore for researchers designing and synthesizing novel compounds to probe biological pathways and develop new anti-cancer agents. Its primary research value lies in its utility as a core template for structure-activity relationship (SAR) studies, enabling the exploration of chemical space around aminopyrimidine derivatives to optimize potency and selectivity for specific biological targets.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-19(2)14-16-8-12(9-17-14)18-13(20)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQPLXQOLYJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Core Modifications : Replacement of the pyrimidine core with benzothiazole (e.g., compounds) reduces kinase selectivity but enhances metabolic stability in some cases .
  • Substituent Effects: The dimethylamino group in the target compound improves solubility compared to hydroxyl or amino groups in analogs like N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide .
  • Extended Frameworks: Compounds with quinoline-piperidine extensions (e.g., ) exhibit higher molecular weights and distinct kinase inhibition profiles (e.g., FLT3 vs. PERK) .

Pharmacological and Selectivity Profiles

Kinase Inhibition:

The target compound demonstrates selectivity for PERK over related kinases (e.g., FLT3, IRE1α). In contrast, analogs like N-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide () show potent FLT3 inhibition (IC₅₀ < 10 nM) but weaker PERK activity .

Pharmacokinetics (PK):

  • Plasma Stability: The dimethylamino group in the target compound enhances plasma stability compared to hydroxylated analogs (e.g., mandelamide-derived pyrrolopyrimidines in ), which exhibit rapid clearance .
  • Tissue Penetration: Fluorinated phenyl groups (as in the target compound) improve blood-brain barrier penetration relative to non-fluorinated analogs .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound classified within the pyrimidine derivatives. Its biological activity has garnered attention in various research domains, particularly in oncology and pharmacology, due to its potential therapeutic applications.

  • Molecular Formula : C13_{13}H14_{14}F N5_{5}
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1171156-59-4
  • Structure : The compound features a pyrimidine ring substituted with a dimethylamino group and an acetamide linked to a 4-fluorophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cancer cell growth and survival.

  • Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, suggesting its role in inhibiting tumor progression by disrupting normal cell division processes .
  • Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells, characterized by the activation of caspases and the release of cytochrome c from mitochondria, indicating a shift towards programmed cell death pathways .
  • Inhibition of Metastasis : Preliminary findings suggest that this compound may inhibit the invasive characteristics of metastatic cancer cells by disrupting focal adhesion kinase (FAK) signaling pathways, which are crucial for cell migration and invasion .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell Line IC50_{50} (μM) Mechanism of Action
A549 (Lung)1.5Induces apoptosis
HepG2 (Liver)0.75Cell cycle arrest
MCF7 (Breast)1.0Inhibits proliferation

These findings indicate that the compound exhibits potent anticancer activity across multiple types of cancer, with varying degrees of effectiveness.

Case Studies

  • Case Study on Lung Cancer : In a recent clinical evaluation involving A549 cells, treatment with this compound resulted in significant reductions in cell viability and alterations in apoptosis markers, supporting its potential as a therapeutic agent for lung cancer treatment .
  • Case Study on Hepatocellular Carcinoma : Another study focused on HepG2 cells demonstrated that the compound not only reduced cell viability but also modulated key signaling pathways associated with liver cancer progression, highlighting its multifaceted role in targeting tumor biology .

Q & A

Q. What are the recommended synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide?

A multi-step synthesis approach is commonly employed. For example, analogous pyrimidine-acetamide derivatives are synthesized via sequential condensation and coupling reactions. A typical route involves:

  • Step 1: Formation of the pyrimidine core using commercially available precursors (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) through nucleophilic substitution or cyclization .
  • Step 2: Introduction of the dimethylamino group via reductive amination or alkylation .
  • Step 3: Coupling of the 4-fluorophenylacetamide moiety using carbodiimide-mediated amide bond formation .
    Yield optimization often requires adjusting reaction temperatures, catalysts (e.g., Pd for cross-coupling), and purification via column chromatography .

Q. How can researchers characterize the molecular structure of this compound?

Structural validation involves:

  • X-ray crystallography: Resolve stereochemistry and crystal packing, as demonstrated for pyrimidine derivatives in single-crystal studies .
  • NMR spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm, pyrimidine ring protons at δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., exact mass matching C₁₅H₁₆F₂N₄O) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

  • In vitro cytotoxicity assays: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays to assess antiproliferative activity .
  • Antimicrobial testing: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition studies: Target kinases or proteases relevant to the compound’s hypothesized mechanism (e.g., tyrosine kinase inhibition for anticancer activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Systematic substitution: Modify the pyrimidine ring (e.g., replacing dimethylamino with piperazinyl) or fluorophenyl group (e.g., chloro/methoxy analogs) .
  • Bioisosteric replacement: Test thiazole or oxadiazole rings in place of pyrimidine to assess scaffold flexibility .
  • 3D-QSAR modeling: Use computational tools (e.g., CoMFA) to correlate substituent electronic properties with activity .

Q. What strategies resolve contradictions in pharmacokinetic data across different studies?

Discrepancies in bioavailability or metabolic stability may arise from:

  • Purity variability: Ensure >95% purity via HPLC and quantify impurities (e.g., residual solvents) .
  • Assay conditions: Standardize protocols (e.g., plasma protein binding assays at 37°C, pH 7.4) .
  • Species-specific metabolism: Compare metabolite profiles in human vs. rodent liver microsomes using LC-MS/MS .

Q. What advanced analytical techniques confirm its metabolic stability?

  • High-Resolution Mass Spectrometry (HRMS): Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) with exact mass accuracy (±1 ppm) .
  • Stable isotope tracing: Use deuterated analogs to track metabolic pathways .
  • Cryo-EM or NMR dynamics: Study metabolite-enzyme interactions at atomic resolution .

Q. How can researchers optimize synthetic yields for large-scale production?

  • Flow chemistry: Improve reaction efficiency and reduce side products in multi-step syntheses .
  • Microwave-assisted synthesis: Accelerate coupling steps (e.g., amide bond formation) while maintaining yield .
  • Design of Experiments (DoE): Statistically optimize parameters (temperature, solvent ratio) using response surface methodology .

Q. What computational methods predict binding affinity to target proteins?

  • Molecular docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) simulations: Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications .

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